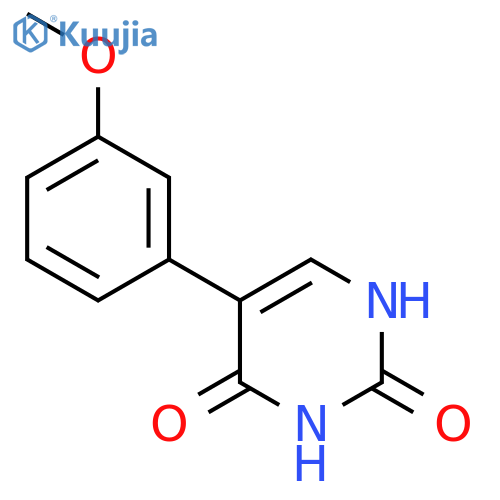Cas no 127236-03-7 (5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione)

127236-03-7 structure
商品名:5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione
CAS番号:127236-03-7
MF:C11H10N2O3
メガワット:218.20870256424
MDL:MFCD18316523
CID:5187943
5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione 化学的及び物理的性質
名前と識別子
-
- 5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione
- (2,4)-Dihydroxy-5-(3-methoxyphenyl)pyrimidine
- MLS000704518
- HMS2632I17
- SMR000231022
- BB 0223148
- 2,4(1H,3H)-Pyrimidinedione, 5-(3-methoxyphenyl)-
-
- MDL: MFCD18316523
- インチ: 1S/C11H10N2O3/c1-16-8-4-2-3-7(5-8)9-6-12-11(15)13-10(9)14/h2-6H,1H3,(H2,12,13,14,15)
- InChIKey: ZNDYRLBVHCEQHS-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CC=CC(=C1)C1=CNC(NC1=O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 338
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 67.4
5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Oakwood | 039580 |
5-(3-Methoxyphenyl)-2,4(1H,3H)-pyrimidinedione |
127236-03-7 | 039580 |
$0.00 | 2023-03-27 | ||
| Oakwood | -039580 |
5-(3-Methoxyphenyl)-2,4(1H,3H)-pyrimidinedione |
127236-03-7 | 039580 |
$0.00 | 2023-09-16 | ||
| abcr | AB322759-5g |
(2,4)-Dihydroxy-5-(3-methoxyphenyl)pyrimidine, 95%; . |
127236-03-7 | 95% | 5g |
€1159.00 | 2025-02-14 | |
| abcr | AB322759-5 g |
(2,4)-Dihydroxy-5-(3-methoxyphenyl)pyrimidine, 95%; . |
127236-03-7 | 95% | 5g |
€1159.00 | 2023-04-26 |
5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione 関連文献
-
1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
127236-03-7 (5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione) 関連製品
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:127236-03-7)5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione

清らかである:99%
はかる:5g
価格 ($):687.0